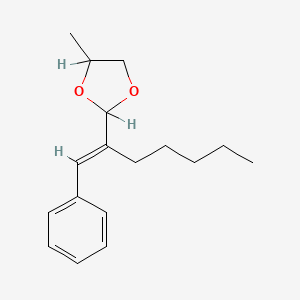
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This compound is characterized by the presence of a benzylidene group attached to a hexyl chain, which is further connected to a dioxolane ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane typically involves the condensation of benzaldehyde with a hexyl-substituted dioxolane precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the benzylidene linkage. Commonly used acids include hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the condensation reaction, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including solvent extraction, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives and hexyl-substituted carbonyl compounds.
Reduction: Benzyl-substituted dioxolanes.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The dioxolane ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Benzylidene)ethyl)-4-methyl-1,3-dioxolane
- 2-(1-(Benzylidene)propyl)-4-methyl-1,3-dioxolane
- 2-(1-(Benzylidene)butyl)-4-methyl-1,3-dioxolane
Uniqueness
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane stands out due to its longer hexyl chain, which can influence its physical and chemical properties. The extended alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its shorter-chain analogs.
Properties
CAS No. |
5436-77-1 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-methyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C17H24O2/c1-3-4-6-11-16(17-18-13-14(2)19-17)12-15-9-7-5-8-10-15/h5,7-10,12,14,17H,3-4,6,11,13H2,1-2H3/b16-12+ |
InChI Key |
ZPFONCVCIDIULW-FOWTUZBSSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C2OCC(O2)C |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C2OCC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
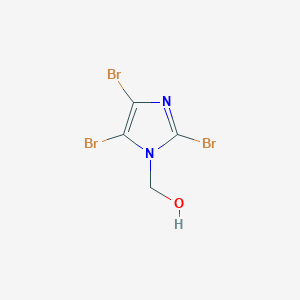
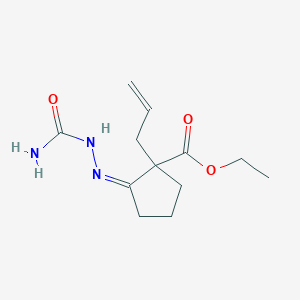
![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)

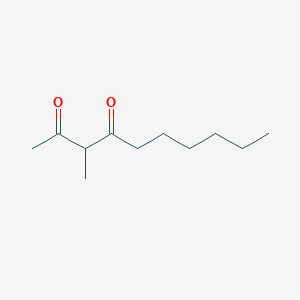
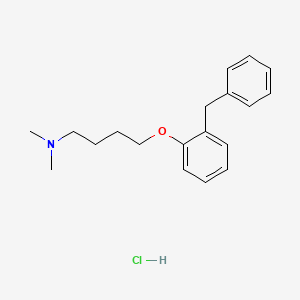
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
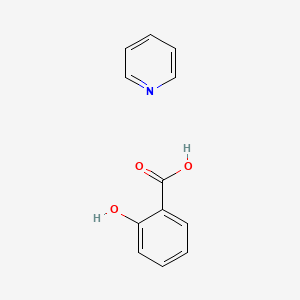

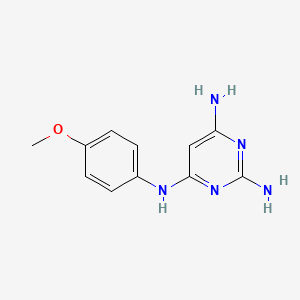
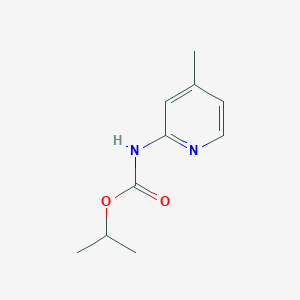
methanol](/img/structure/B14722152.png)
